molecular formula C11H9ClN4O4 B11836959 [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-66-8

[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide

Cat. No.: B11836959
CAS No.: 88757-66-8
M. Wt: 296.66 g/mol
InChI Key: MDDUSBWFHHCDGF-UHFFFAOYSA-N
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Description

2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the quinoline ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Oxidation: Conversion of specific functional groups to achieve the desired oxidation state.

    Amidation: Formation of the hydroxyacetimidamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide moiety.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use as a probe or marker in biological studies.

    Medicine: Possible therapeutic applications due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Nitroquinoline N-oxide: Known for its mutagenic properties.

    Hydroxychloroquine: Used in the treatment of autoimmune diseases.

Uniqueness

2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of both a nitro group and a hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

88757-66-8

Molecular Formula

C11H9ClN4O4

Molecular Weight

296.66 g/mol

IUPAC Name

2-(7-chloro-5-nitroquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9ClN4O4/c12-7-4-8(16(18)19)6-2-1-3-14-10(6)11(7)20-5-9(13)15-17/h1-4,17H,5H2,(H2,13,15)

InChI Key

MDDUSBWFHHCDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC(=NO)N)N=C1

Origin of Product

United States

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